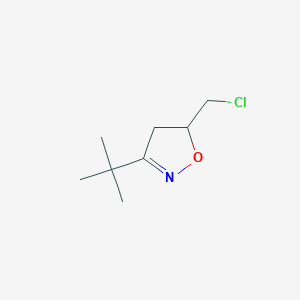

3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one”, the SMILES string isClCC1OC(N(C(C)(C)C)C1)=O and the InChI key is HAQRVJXVMSWGQK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole” are not well-documented. A similar compound, “3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one”, is a solid at room temperature .Scientific Research Applications

Synthesis and Herbicidal Activities

A series of novel compounds similar to 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole, such as 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, have been prepared and found to exhibit significant herbicidal activity against both broadleaf and narrowleaf weeds. These compounds are synthesized through a key step involving the introduction of a chlorine atom, demonstrating their potential in agricultural applications as herbicides without damaging crops like rice in paddy fields (Kudo et al., 1998).

Peptide Synthesis Applications

The compound's derivatives have been implicated in the synthesis of peptides, showcasing their utility in peptide synthesis through carbodiimide-mediated reactions. This process involves creating oxazolones from N-alkoxycarbonylamino acids, which then react to form peptides, indicating a significant role in the preparation of optically pure peptides and amino acid derivatives (Benoiton et al., 1981).

Synthetic Utility in Organic Chemistry

Further research into compounds structurally related to 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole includes their use in the synthesis of complex molecules. For example, studies on the oxidative cross-dehydrogenative coupling via C(sp2)–H bond functionalization highlight the regioselective direct acylation/benzoylation of certain substrates, emphasizing the method's efficiency and the broad substrate scope in organic synthesis (Sharma et al., 2021).

Novel Synthetic Pathways

Research also explores novel synthetic pathways and modifications for the preparation of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their pharmacologically interesting biological activities. The work includes practical one-pot preparations of these compounds, indicating the versatility and application in synthesizing pharmaceutically relevant molecules (Barta et al., 2000).

properties

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXAKGGNNQAHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)

![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)